(E)-1-Bromo-3-fluoro-2-(2-methoxyvinyl)benzene
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Overview
Description
(E)-1-Bromo-3-fluoro-2-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C9H8BrFO. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxyvinyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-3-fluoro-2-(2-methoxyvinyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxyvinyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by the addition of the methoxyvinyl group under controlled conditions. The use of advanced equipment and technology ensures the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Bromo-3-fluoro-2-(2-methoxyvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form different products.
Reduction Reactions: The compound can undergo reduction to form simpler derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(E)-1-Bromo-3-fluoro-2-(2-methoxyvinyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-3-fluoro-2-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the methoxyvinyl group, contribute to its reactivity and ability to form various chemical bonds. These interactions can affect biological processes and chemical reactions, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[(E)-2-Methoxyvinyl]Benzene: Similar structure but lacks the fluorine atom.
1-Fluoro-3-[(E)-2-Methoxyvinyl]Benzene: Similar structure but lacks the bromine atom.
Uniqueness
(E)-1-Bromo-3-fluoro-2-(2-methoxyvinyl)benzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIGTYGQUSBDD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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